molecular formula C6H12ClNO2 B13508924 2-(Cyclobutylamino)acetic acid hydrochloride

2-(Cyclobutylamino)acetic acid hydrochloride

Cat. No.: B13508924
M. Wt: 165.62 g/mol
InChI Key: LIKKNBLALIJUHC-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is also known by its IUPAC name, cyclobutylglycine hydrochloride . This compound is characterized by the presence of a cyclobutyl group attached to an aminoacetic acid moiety, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylamino)acetic acid hydrochloride typically involves the reaction of cyclobutylamine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclobutylamine} + \text{Chloroacetic acid} \rightarrow \text{this compound} ]

The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylamino)acetic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylamino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobutylamino)acetic acid hydrochloride is unique due to the presence of both the cyclobutyl and aminoacetic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-(cyclobutylamino)acetic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)4-7-5-2-1-3-5;/h5,7H,1-4H2,(H,8,9);1H

InChI Key

LIKKNBLALIJUHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC(=O)O.Cl

Origin of Product

United States

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